molecular formula C24H44O7 B026071 (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate CAS No. 9049-98-3

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

Cat. No. B026071
CAS RN: 9049-98-3
M. Wt: 410.6 g/mol
InChI Key: LUXUAZKGQZPOBZ-SAXJAHGMSA-N
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Description

Synthesis Analysis

Synthesis of related furan and benzofuran derivatives involves multiple steps, including alkylation, rearrangement, and ring closure reactions. For instance, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes synthesized by alkylation were transformed into benzofuran derivatives through ethanolic HCl solution treatment, highlighting a typical process involving furan ring opening and benzofuran ring closure (A. Gutnov et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as sesquiterpene lactones, has been elucidated using X-ray crystallography, revealing specific conformational details such as twist chair and envelope conformations in cyclic structures. This structural information is crucial for understanding the compound's reactivity and interactions (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

Reactions involving furan and related compounds can lead to a wide range of products depending on the conditions. For example, thermal decomposition of epimeric epoxyhydro-peroxyoctadecenoates results in multiple cleavage fragments, indicating the complex behavior under thermal stress and the potential for various chemical transformations (H. Gardner & E. Selke, 1984).

Physical Properties Analysis

The physical properties of compounds like "(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate" can be inferred from studies on similar furan-based polyesters, showing that the number of methylene units in the dicarboxylic segments significantly affects the material's physical characteristics, such as molecular weight and thermal stability (Yi Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are influenced by their structure, as seen in the synthesis of enantiomerically pure disubstituted furans. The use of mixed Lewis acid systems for catalysis demonstrates the importance of structural elements in determining reactivity and product specificity (M. Saquib et al., 2009).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of Darunavir
    • Method of Application : “(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol” is used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor and antiviral agent.
  • Scientific Field: Crystallography and Organic Chemistry

    • Application : Study of Fused Bis-Tetra-Hydro-Furan Compounds
    • Method of Application : The compound “(3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate” was prepared from d-mannitol by a two-step procedure .
    • Results or Outcomes : The study provided insights into the conformation of the fused bis-tetra-hydro-furan rings . The two aromatic rings were found to be inclined to one another by 20.00 (12)° .

Safety And Hazards

The safety and hazards information for these compounds can be found in the PubChem database .

Future Directions

The synthesis of related compounds has been used in the development of drugs for the treatment of HIV/AIDS . This suggests potential future directions in drug development and medicinal chemistry.

properties

CAS RN

9049-98-3

Product Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

Molecular Formula

C24H44O7

Molecular Weight

410.6 g/mol

IUPAC Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-

InChI Key

LUXUAZKGQZPOBZ-SAXJAHGMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O

density

1.05 at 73 °F (NTP, 1992)

flash_point

greater than 212 °F (NTP, 1992)

Other CAS RN

25339-93-9

physical_description

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992)

Related CAS

25339-93-9 (Parent)

solubility

50 to 100 mg/mL at 68° F (NTP, 1992)

synonyms

Arlacel A
mannide mono-oleate
mannide monooleate
MONTANIDE ISA 720

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 4
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 5
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 6
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

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